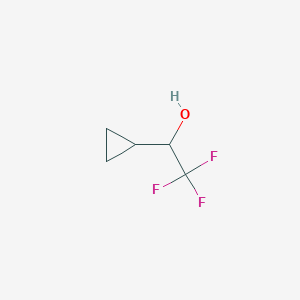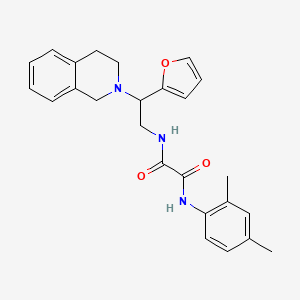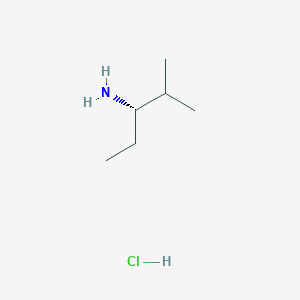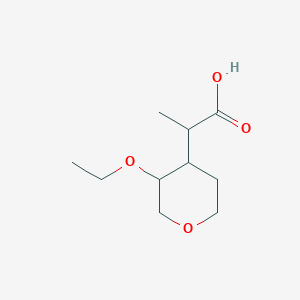
2-(3-Ethoxyoxan-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxyoxan-4-yl)propanoic acid, also known as EEOPA, is a chemical compound that belongs to the class of oxanocarboxylic acids. It is widely used in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family of proteins.
Biochemical and Physiological Effects:
2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage. Additionally, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been shown to improve cognitive function and protect against neurodegenerative diseases in animal models.
实验室实验的优点和局限性
2-(3-Ethoxyoxan-4-yl)propanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, 2-(3-Ethoxyoxan-4-yl)propanoic acid has some limitations, including its poor stability under acidic conditions and its potential to undergo hydrolysis in the presence of water.
未来方向
2-(3-Ethoxyoxan-4-yl)propanoic acid has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Future studies should focus on investigating the efficacy of 2-(3-Ethoxyoxan-4-yl)propanoic acid in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, studies should explore the potential of 2-(3-Ethoxyoxan-4-yl)propanoic acid as a drug candidate and optimize its pharmacological properties. Finally, studies should investigate the safety and toxicity of 2-(3-Ethoxyoxan-4-yl)propanoic acid in vivo to determine its potential clinical applications.
合成方法
2-(3-Ethoxyoxan-4-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with ethylene glycol to form 3-ethoxyoxan-4-one. The resulting compound is then reacted with bromoethane in the presence of potassium carbonate to form 2-(3-ethoxyoxan-4-yl)propanoic acid.
科学研究应用
2-(3-Ethoxyoxan-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
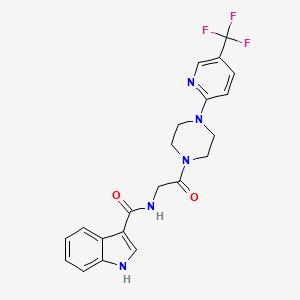
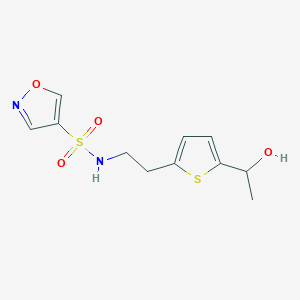
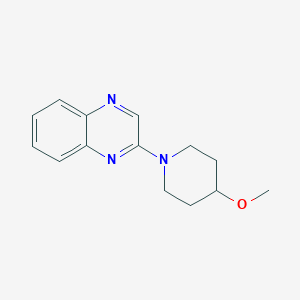

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)
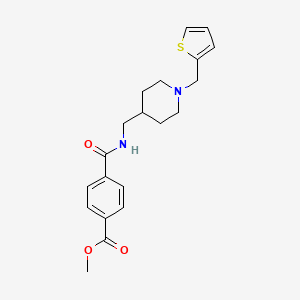
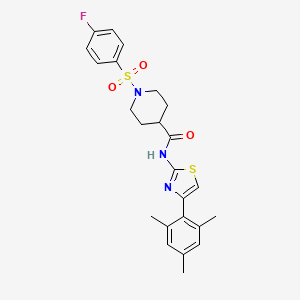
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)
